molecular formula C17H16N4O2 B10994118 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B10994118
M. Wt: 308.33 g/mol
InChI Key: OTIQLRSUEGGGJU-UHFFFAOYSA-N
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Description

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 3-position of the quinoxaline ring can be introduced via alkylation reactions using appropriate alkylating agents.

    Acetylation: The acetamide moiety can be introduced through acetylation reactions using acetic anhydride or acetyl chloride.

    Pyridine Ring Formation: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide would depend on its specific biological activity. Generally, quinoxaline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline share structural similarities.

    Pyridine Derivatives: Compounds like 2-acetylpyridine and 3-methylpyridine are structurally related.

Uniqueness

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(3-methylpyridin-2-yl)acetamide is unique due to the combination of the quinoxaline and pyridine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C17H16N4O2/c1-11-6-5-9-18-16(11)20-15(22)10-21-14-8-4-3-7-13(14)19-12(2)17(21)23/h3-9H,10H2,1-2H3,(H,18,20,22)

InChI Key

OTIQLRSUEGGGJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C

Origin of Product

United States

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